3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid
Description
Properties
CAS No. |
10410-30-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(6-methoxy-3-methyl-2-benzofuran-1-yl)propanoic acid |
InChI |
InChI=1S/C13H14O4/c1-8-10-4-3-9(16-2)7-11(10)12(17-8)5-6-13(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
UXYXOHOEBPLIJJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=C(O1)CCC(=O)O)OC |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(O1)CCC(=O)O)OC |
Synonyms |
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Dehydration and Condensation
A patent by WO2014071596A1 describes a solvent-free method for synthesizing structurally related benzofuran derivatives. Although this patent focuses on 3-(α-methoxy)methylenebenzofuran-2(3H)-one, the methodology can be extrapolated to the target compound:
Step 1: Formation of Benzofuranone
Step 2: Functionalization with Propionic Acid
-
Reagents : Trimethyl orthoformate and acetic anhydride.
-
Temperature : 105–115°C.
-
Product isolation : Distillation under reduced pressure, followed by crystallization from methanol.
This method emphasizes solvent recycling and achieves yields >90%, with HPLC purity exceeding 97%.
Bromodecarboxylation Mechanism
-
Reagents : Bromine () or .
-
Intermediate : Acyloxy radical, which undergoes decarboxylation to form a benzofuranyl radical.
-
Termination : Hydrogen abstraction or recombination with bromine.
This method is particularly effective for synthesizing halogenated benzofurans, which could serve as precursors for further functionalization.
Analytical Characterization
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.248 g/mol |
| Exact Mass | 234.089 Da |
| PSA (Polar Surface Area) | 59.67 Ų |
| LogP (Partition Coefficient) | 2.767 |
Spectral Data
-
IR : Strong absorption at 1700–1750 cm (C=O stretch of carboxylic acid).
-
H NMR :
Industrial-Scale Production Considerations
Catalytic Optimization
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Benzofuranyl Derivatives
- 3-(6-Methoxy-3-methyl-2-benzofuranyl)acrylic acid (): Structurally analogous but replaces the propionic acid moiety with an acrylic acid group. This difference could also alter biological interactions, such as binding to thiol-containing enzymes or receptors, compared to the saturated propionic acid chain in the target compound .
Benzoyl Propionic Acids
- 3-(4-Methoxybenzoyl)propionic acid (): This compound substitutes the benzofuran ring with a 4-methoxybenzoyl group. The ketone in the benzoyl moiety introduces electron-withdrawing effects, which may reduce nucleophilicity compared to the benzofuranyl ether. It is reported as a key intermediate in synthesizing heterocycles like butenolides and pyrrolones, suggesting that the target compound’s benzofuranyl structure could similarly serve in constructing fused-ring systems .
Thiol-Containing Derivatives
- Unlike the target compound’s methoxy-benzofuran system, thiol groups may enhance metal chelation or interact with cysteine residues in proteins, implying divergent mechanisms of action .
Heterocyclic Derivatives
- 3-(2-Amino-benzothiazol-6-yl)-propionic acid hydrobromide (): The benzothiazole ring, compared to benzofuran, introduces a nitrogen and sulfur atom, altering electronic distribution and hydrogen-bonding capacity. Such differences could affect pharmacokinetics, such as blood-brain barrier penetration or metabolic clearance. Safety data for this compound highlight the need for careful handling due to its hydrobromide salt form, a consideration absent in the target compound’s profile .
Key Data Table: Structural and Functional Comparison
*Calculated based on molecular formula C₁₃H₁₄O₄.
Research Findings and Implications
- The benzofuranyl group in the target compound could similarly modulate endothelial cell behavior, though empirical validation is needed .
- Safety Profiles : Unlike the hydrobromide salt in , the target compound’s lack of reported toxicity (inferred from structural analogs) may offer formulation advantages .
Biological Activity
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities. The methoxy and methyl substitutions enhance its lipophilicity, potentially influencing its interaction with biological targets.
1. Anti-inflammatory Effects
Research indicates that derivatives of benzofuran compounds can modulate cytokine release, particularly Interleukin-6 (IL-6), a key player in inflammatory responses. In a study examining related compounds, it was found that certain derivatives significantly reduced IL-6 levels in cell cultures, suggesting a potential mechanism for anti-inflammatory activity through the modulation of the STAT3/ROS axis . The ability to inhibit IL-6 release could position this compound as a candidate for treating inflammatory diseases.
2. Induction of Apoptosis
The compound has also been associated with pro-apoptotic effects in cancer cells. Studies on benzofuran derivatives demonstrated their capacity to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in human leukemia cells . The activation of caspases, specifically caspases 3 and 7, was noted as a critical event in this apoptotic pathway, with significant increases observed after prolonged exposure to these compounds .
Cytokine Modulation
The ability of this compound to influence cytokine production may be attributed to its interaction with intracellular signaling pathways. The inhibition of TNF-α and IL-6 production has been documented in related studies, indicating that the compound may exert immunomodulatory effects by altering the activation states of immune cells .
Oxidative Stress Induction
The generation of ROS is a double-edged sword; while excessive ROS can lead to cell death, controlled increases can trigger apoptotic pathways. The compound's structural characteristics suggest it may facilitate ROS accumulation in targeted cells, thereby promoting apoptosis selectively in malignant cells while sparing normal cells .
In Vitro Studies
In vitro studies involving peripheral blood mononuclear cells (PBMCs) have shown that related benzofuran derivatives exhibit low toxicity while significantly inhibiting pro-inflammatory cytokines like TNF-α and IFN-γ at various concentrations. For instance, certain derivatives decreased TNF-α production by up to 60% at higher doses . These findings underscore the potential for this compound to serve as an anti-inflammatory agent.
Apoptosis Induction in Cancer Cells
A study highlighted that benzofuran derivatives could induce apoptosis via mitochondrial pathways in cancer cell lines. The results indicated that compounds similar to this compound increased caspase activity significantly after extended exposure, reinforcing the hypothesis that these compounds can selectively target cancerous cells through ROS-mediated mechanisms .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(6-methoxy-3-methyl-2-benzofuranyl)propionic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves benzofuran ring formation followed by functionalization. A common approach includes:
Benzofuran Core Synthesis : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ or PPA) .
Methoxy and Methyl Group Introduction : Electrophilic substitution or alkylation using methyl iodide/methanol under basic conditions.
Propionic Acid Sidechain Attachment : Friedel-Crafts acylation or Michael addition with acrylic acid derivatives.
- Yield optimization requires controlling temperature (60–80°C for cyclization) and catalyst selection (e.g., Lewis acids like AlCl₃ for acylation). Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.7–3.9 ppm), benzofuran protons (δ 6.5–7.5 ppm), and propionic acid protons (δ 2.4–2.8 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 235.0970 (calculated for C₁₃H₁₄O₄) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility testing via gravimetric analysis at 25°C is recommended .
- Stability : Stable at –20°C under inert gas (N₂/Ar). Degradation studies (TGA/DSC) show decomposition above 200°C. Avoid prolonged light exposure due to benzofuran photosensitivity .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be resolved?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Strategies include:
Purity Reassessment : Use LC-MS to detect trace impurities (<0.1%) that may inhibit/activate biological targets .
Dose-Response Reproducibility : Conduct dose-curve experiments (e.g., IC₅₀) across multiple cell lines (HEK293, HepG2) to confirm activity thresholds .
Structural Confirmation : Compare with analogs (e.g., 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid) to isolate structure-activity relationships .
Q. What advanced strategies optimize the compound’s synthetic efficiency for scale-up?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for benzofuran cyclization to reduce purification steps .
- Flow Chemistry : Continuous flow reactors improve acylation step yields (reported 15% increase in similar benzofuran derivatives) .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted intermediates .
Q. How can computational modeling predict the compound’s environmental persistence or metabolic pathways?
- Methodological Answer :
- DFT Calculations : Predict hydrolysis rates (e.g., methoxy group cleavage) using Gaussian 09 at the B3LYP/6-31G* level .
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolites .
- Environmental Fate Modeling : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential .
Q. What experimental designs are recommended for evaluating the compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Test against COX-2 or LOX using fluorometric assays .
- Cytotoxicity : MTT assay in cancer/normal cell lines (e.g., IC₅₀ comparison) .
- In Vivo Models : Acute toxicity studies in rodents (OECD 423 guidelines) to establish LD₅₀ .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectral data for structural analogs?
- Methodological Answer :
Cross-Validate Peaks : Compare NMR shifts with PubChem/ChemSpider entries for analogous compounds (e.g., 3-(3-methoxyphenyl)propionic acid) .
Solvent Effects : Re-run spectra in alternative solvents (CDCl₃ vs. DMSO-d₆) to resolve splitting ambiguities .
Crystallography : If available, single-crystal X-ray diffraction provides definitive bond-length/angle confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
